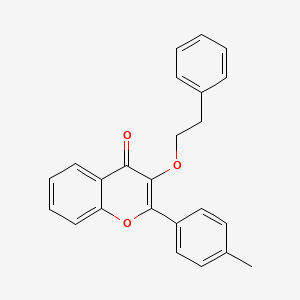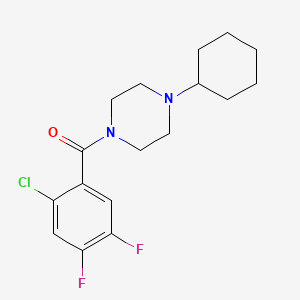
2-(4-methylphenyl)-3-(2-phenylethoxy)-4H-chromen-4-one
Vue d'ensemble
Description
2-(4-methylphenyl)-3-(2-phenylethoxy)-4H-chromen-4-one, also known as MEPPO, is a synthetic compound that belongs to the class of coumarin derivatives. MEPPO has been synthesized using various methods, and it has shown potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 2-(4-methylphenyl)-3-(2-phenylethoxy)-4H-chromen-4-one is not fully understood. However, it has been suggested that 2-(4-methylphenyl)-3-(2-phenylethoxy)-4H-chromen-4-one exerts its biological effects by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. 2-(4-methylphenyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been shown to inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival. 2-(4-methylphenyl)-3-(2-phenylethoxy)-4H-chromen-4-one has also been shown to inhibit the activation of MAPKs, which are protein kinases that regulate various cellular processes, including cell proliferation, differentiation, and apoptosis. 2-(4-methylphenyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been reported to activate the PI3K/Akt pathway, which is a signaling pathway that regulates cell survival, growth, and proliferation.
Biochemical and Physiological Effects
2-(4-methylphenyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been shown to have various biochemical and physiological effects. 2-(4-methylphenyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been reported to have antioxidant properties by scavenging free radicals and reducing oxidative stress. 2-(4-methylphenyl)-3-(2-phenylethoxy)-4H-chromen-4-one has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of inflammatory cells. 2-(4-methylphenyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been found to have anticancer effects by inducing apoptosis and inhibiting cell proliferation. 2-(4-methylphenyl)-3-(2-phenylethoxy)-4H-chromen-4-one has also been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-methylphenyl)-3-(2-phenylethoxy)-4H-chromen-4-one has several advantages for lab experiments. 2-(4-methylphenyl)-3-(2-phenylethoxy)-4H-chromen-4-one is a synthetic compound that can be easily synthesized using various methods. 2-(4-methylphenyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been reported to have low toxicity and good solubility in organic solvents, which makes it suitable for in vitro and in vivo experiments. However, 2-(4-methylphenyl)-3-(2-phenylethoxy)-4H-chromen-4-one has some limitations for lab experiments. 2-(4-methylphenyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been reported to have poor water solubility, which limits its use in aqueous-based experiments. 2-(4-methylphenyl)-3-(2-phenylethoxy)-4H-chromen-4-one also has limited stability in the presence of light and air, which requires careful handling and storage.
Orientations Futures
There are several future directions for the research on 2-(4-methylphenyl)-3-(2-phenylethoxy)-4H-chromen-4-one. One direction is to investigate the structure-activity relationship of 2-(4-methylphenyl)-3-(2-phenylethoxy)-4H-chromen-4-one and its analogs to identify more potent and selective compounds with improved biological activities. Another direction is to explore the therapeutic potential of 2-(4-methylphenyl)-3-(2-phenylethoxy)-4H-chromen-4-one in various disease models, including cancer, inflammation, and neurodegenerative diseases. Additionally, the development of new synthesis methods for 2-(4-methylphenyl)-3-(2-phenylethoxy)-4H-chromen-4-one and its analogs could improve their availability and reduce the cost of production.
Applications De Recherche Scientifique
2-(4-methylphenyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. 2-(4-methylphenyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been reported to have antioxidant, anti-inflammatory, and anticancer properties. 2-(4-methylphenyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-(4-methylphenyl)-3-(2-phenylethoxy)-4H-chromen-4-one has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
2-(4-methylphenyl)-3-(2-phenylethoxy)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O3/c1-17-11-13-19(14-12-17)23-24(26-16-15-18-7-3-2-4-8-18)22(25)20-9-5-6-10-21(20)27-23/h2-14H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCVCMGULQQURJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)-3-(2-phenylethoxy)chromen-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-isopropoxyphenyl)-N-[1-(4-methylphenyl)propylidene]-4-quinolinecarboxamide](/img/structure/B4852532.png)
![N-[4-(2-phenylethoxy)phenyl]nicotinamide](/img/structure/B4852544.png)
![methyl 2-{[(4,5-dimethyl-2-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4852554.png)


![N-allyl-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4852588.png)
![2-[(5-methyl-3-thienyl)carbonyl]-N-1-naphthylhydrazinecarbothioamide](/img/structure/B4852589.png)
![methyl {5-[(5-bromo-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4852597.png)

![N-(3-chloro-4-{4-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}phenyl)acetamide](/img/structure/B4852607.png)

![2-[5-({2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4852628.png)
![2-[5-({2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B4852633.png)
![2-nitro-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4852638.png)